3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole
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Overview
Description
3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound combines elements of benzene, oxazole, and triazole rings, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the triazole moiety. The butyl and phenyl groups are then added through alkylation and arylation reactions, respectively. Key reagents often include:
Oxazole formation: Using 2-aminophenol and carboxylic acids under dehydrating conditions.
Triazole synthesis: Utilizing hydrazine derivatives and carboxylic acids or esters.
Alkylation and arylation: Employing alkyl halides and aryl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and automated systems are often employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazole
- 3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]triazole
- 3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,3]triazole
Uniqueness
Compared to these similar compounds, 3-Butyl-3-phenyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole stands out due to its specific combination of oxazole and triazole rings, which may confer unique chemical reactivity and biological activity. This distinct structure can lead to different interaction profiles with biological targets and varied applications in material science.
Properties
IUPAC Name |
1-butyl-1-phenyl-2H-[1,2,4]triazolo[3,4-b][1,3]benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-3-13-18(14-9-5-4-6-10-14)20-19-17-21(18)15-11-7-8-12-16(15)22-17/h4-12,20H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHNKNMHOQWWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(NN=C2N1C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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